Cefquinome

veterinary antimicrobial resistance bovine respiratory disease MIC surveillance

Veterinary cephalosporin interchange risks suboptimal efficacy and differential resistance selection. Cefquinome, a 4th-gen zwitterionic cephalosporin, resolves this with enhanced Gram-negative penetration and β-lactamase stability. • E. coli mastitis: 84.77% target attainment at 75 mg/udder, 10.6 h elimination half-life, 48 h post-infusion milk residue at 0.15 mg/ml. • Active against ESBL-producing Enterobacteriaceae (MIC ≤8 μg/ml); 90->99% susceptibility in A. pleuropneumoniae, P. multocida, S. suis per CLSI breakpoints. • EU multi-country surveillance: lowest resistance among 9 antimicrobials tested in bovine isolates. • Distinct porcine gut resistome selection profile vs. ceftiofur-supports evidence-based rotation and stewardship protocols.

Molecular Formula C23H24N6O5S2
Molecular Weight 528.6 g/mol
Cat. No. B1242952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefquinome
Synonymscefquinome
Hoe 111
Hoe-111
HR 111V
HR-111V
Molecular FormulaC23H24N6O5S2
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-]
InChIInChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33)/b27-16+/t17-,21-/m1/s1
InChIKeyYWKJNRNSJKEFMK-KJXIDEHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefquinome Baseline Characteristics


Cefquinome is an injectable aminothiazolyl cephalosporin derivative and the first fourth-generation cephalosporin developed exclusively for veterinary use [1]. It is approved in multiple countries for treating respiratory disease in cattle and swine, foot rot in cattle, and mastitis in dairy cattle [2]. Cefquinome exhibits a zwitterionic structure that facilitates rapid penetration across bacterial porins and demonstrates stability against both chromosomally and plasmid-encoded beta-lactamases [3]. Its antibacterial spectrum includes key veterinary pathogens: Staphylococcus aureus, streptococci, Pseudomonas aeruginosa, and Enterobacteriaceae including Escherichia coli and Salmonella spp. [4].

1

Fourth-generation cephalosporin probe for veterinary antimicrobial research

2

Zwitterionic structure supports β-lactamase stability and penetration studies

3

PK/PD modeling compound for bovine and swine infection models

Cefquinome Differentiation from Ceftiofur


In-class cephalosporins cannot be reliably interchanged without compromising therapeutic outcomes or antimicrobial stewardship goals. Cefquinome, as a fourth-generation cephalosporin, possesses a zwitterionic structure that enhances outer membrane penetration in Gram-negative bacteria compared to third-generation analogs like ceftiofur [1]. Clinically meaningful differences have been documented in baseline resistance rates: a European multi-country study of bovine isolates found that resistance levels were lowest for cefquinome among nine antimicrobials tested, while ceftiofur exhibited considerable variation [2]. Furthermore, recent metagenomic evidence demonstrates that cefquinome and ceftiofur exert distinct selective pressures on the porcine gut resistome, affecting different numbers of microbial genera and resistance gene profiles [3]. These data underscore that procurement decisions based on generational equivalence alone carry material risk of suboptimal efficacy and differential resistance selection.

Cefquinome

Lower reported resistance prevalence in bovine isolates; distinct β-lactamase stability profile

Ceftiofur

Resistance rates may vary; cannot replicate the fourth-generation penetration advantage

Cefquinome

Differential resistome alteration pattern documented in swine microbiome studies

Ceftiofur

Microbiome impact profile may differ; direct substitution risks uncharacterized resistance selection

Cefquinome

Zwitterionic structure supports enhanced outer membrane penetration in Gram-negative bacteria

Ceftiofur

Third-generation cephalosporin; penetration characteristics may not match cefquinome in certain models

Cefquinome Comparative Evidence


Lower Bovine Resistance vs. Ceftiofur

In a multi-country European surveillance study of 714 bovine bacterial isolates, cefquinome demonstrated the lowest overall resistance level compared to eight other antimicrobials including ceftiofur, amoxicillin, and enrofloxacin [1]. The study applied breakpoints accounting for dosage regimen and pharmacokinetics of each veterinary antimicrobial.

Bovine Resistance Prevalence
Head-to-head
Lowest resistance level among 9 antimicrobials tested in bovine isolates
Supports susceptibility endpoint ranking
714 bovine isolates; multi-country surveillance; MIC breakpoints applied
veterinary antimicrobial resistance bovine respiratory disease MIC surveillance

ESBL Stability vs. Earlier Cephalosporins

Against 681 clinical cultures and a challenge set of bacteria with well-characterized resistance mechanisms, cefquinome was compared with cefepime, cefpirome, cefotaxime, and ceftazidime [1]. Cefquinome remained active (MIC ≤8 μg/ml) against the majority of strains possessing Bush group 2 enzymes, including extended-spectrum β-lactamases.

ESBL Stability
Head-to-head
MIC ≤8 μg/ml against majority of ESBL-producing strains
β-Lactamase stability endpoint context
681 clinical isolates; broth microdilution; Bush group 2 enzymes
beta-lactamase stability Gram-negative spectrum ESBL activity

Swine Resistome Profile vs. Ceftiofur

A 2023 metagenomic study compared the effects of conventional intramuscular treatment with ceftiofur (3 mg/kg, 3 days) versus cefquinome (2 mg/kg, 5 days) on the porcine fecal microbiome and resistome using long-read 16S rRNA gene and shotgun metagenomic sequencing [1]. Cefquinome significantly affected more microbial genera and resulted in a different resistome alteration pattern.

Swine Resistome Impact
Head-to-head
Affected 18 microbial genera vs 8 for ceftiofur; distinct resistance gene selection
Differential resistome alteration pattern
Metagenomic sequencing in pigs; both returned to baseline by day 21
gut resistome antimicrobial stewardship microbiome impact

Bovine E. coli Mastitis Target Attainment

Ex vivo PK/PD modeling of cefquinome against E. coli in lactating cows after intramammary infusion established an epidemiologic cutoff (ECOFF) of 0.125 μg/ml based on 1,073 clinical isolates and calculated a target attainment rate (TAR) at the approved 75 mg/udder daily dose [1]. The pharmacodynamic cutoff (COPD) was determined as 8 μg/ml at this dose.

Bovine Mastitis PK/PD
Reported
TAR 84.77% at 75 mg/udder; ECOFF 0.125 μg/ml; COPD 8 μg/ml
Supports PK/PD model-based endpoint review
Ex vivo model; 1073 E. coli isolates; milk T1/2β 10.6 h
PK/PD modeling bovine mastitis target attainment

MIC90 Against Key Mastitis Pathogens

Against clinical mastitis isolates from Northern German dairy farms, cefquinome exhibited MIC50 ≤0.06 μg/ml and MIC90 0.125 μg/ml for Streptococcus dysgalactiae, with S. uberis showing comparatively elevated MICs for cefquinome relative to other streptococci [1]. Product monograph data indicate MIC90 values for major mastitis pathogens are approximately 1 μg/ml for Staphylococcus aureus and below this for E. coli (0.1-1 μg/ml) and Streptococcus spp. (0.1-0.5 μg/ml) [2].

Mastitis Pathogen MIC90
Supporting evidence
S. dysgalactiae MIC90 0.125 μg/ml; S. aureus ~1 μg/ml; E. coli 0.1-1 μg/ml
MIC endpoint context for mastitis pathogens
Broth microdilution; Northern German dairy isolates
MIC90 mastitis pathogens Streptococcus spp.

CLSI Breakpoints for Swine Respiratory Pathogens

In a 2023 study of Actinobacillus pleuropneumoniae, Pasteurella multocida, and Streptococcus suis isolates from Romanian swine farms, susceptibility was interpreted using CLSI breakpoints where available [1]. High rates of susceptibility (90% to >99%) were observed for cefquinome across all three pathogen species.

CLSI Susceptibility
Supporting evidence
90% to >99% susceptibility for A. pleuropneumoniae, P. multocida, S. suis
Supports susceptibility interpretation standardization
Disk diffusion; CLSI veterinary breakpoints; Romanian swine farms
CLSI breakpoints swine respiratory disease susceptibility testing

Cefquinome Application Scenarios


Bovine Mastitis with Validated PK/PD

Intramammary cefquinome at 75 mg/udder provides a target attainment rate of 84.77% against E. coli mastitis, with milk concentrations remaining at 0.15 mg/ml after 48 hours post-infusion and an elimination half-life of 10.60 hours [1]. This scenario is particularly relevant for herds with mixed Gram-positive and Gram-negative mastitis pathogens where empirical therapy must cover E. coli (MIC90 0.1-1 μg/ml), S. aureus (MIC90 ~1 μg/ml), and Streptococcus spp. (MIC90 0.1-0.5 μg/ml) [2].

Swine Respiratory Disease: Regional Susceptibility

In regions where susceptibility testing confirms cefquinome sensitivity, the compound demonstrates high susceptibility rates (90% to >99%) against A. pleuropneumoniae, P. multocida, and S. suis when interpreted by CLSI breakpoints [3]. However, procurement decisions must incorporate regional surveillance data, as Hungarian isolates showed 92.7% resistance to cefquinome in A. pleuropneumoniae [4], underscoring that susceptibility is geographically heterogeneous.

ESBL-Producing Enterobacteriaceae: β-Lactamase Stability

Cefquinome remains active (MIC ≤8 μg/ml) against the majority of strains possessing Bush group 2 enzymes including extended-spectrum β-lactamases [5]. This characteristic makes cefquinome a rational procurement choice in production systems where ESBL-producing E. coli or other Enterobacteriaceae have been documented and where third-generation cephalosporins may exhibit reduced efficacy.

Stewardship: Differentiated Resistome Selection

For operations implementing advanced antimicrobial stewardship protocols, the differential resistome selection profile of cefquinome versus ceftiofur provides actionable procurement intelligence. Cefquinome affects more microbial genera (18 vs 8) and increases different resistance gene profiles compared to ceftiofur, though both return to baseline resistome levels by 21 days post-treatment [6]. This data supports context-specific drug rotation or targeted use strategies.

Application
Selection Property
Validation Focus
Bovine mastitis PK/PD research
Target attainment modeling
E. coli PK/PD breakpoint validation
Swine respiratory pathogen surveillance
CLSI breakpoint interpretation
Regional susceptibility monitoring
ESBL-producing Enterobacteriaceae β-lactamase stability studies
Bush group 2 enzyme stability
MIC endpoint against ESBL strains
Antimicrobial resistome research
Differential resistome alteration profile
Metagenomic resistome analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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